Home > Products > Screening Compounds P44756 > KRAS G12C inhibitor 44
KRAS G12C inhibitor 44 -

KRAS G12C inhibitor 44

Catalog Number: EVT-12540235
CAS Number:
Molecular Formula: C31H36ClFN6O2
Molecular Weight: 579.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as KRAS G12C inhibitor 44 is part of a class of targeted therapies designed to inhibit the mutated form of the KRAS protein, specifically the G12C variant. This mutation is prevalent in various cancers, particularly non-small cell lung cancer. The development of inhibitors targeting this mutation represents a significant advancement in cancer therapeutics, as traditional approaches have struggled to effectively target KRAS due to its complex biology.

Source and Classification

KRAS G12C inhibitor 44 falls within the category of small molecule inhibitors that covalently bind to the KRAS G12C protein. These inhibitors are designed to specifically target the inactive GDP-bound state of KRAS G12C, stabilizing it and preventing downstream signaling that promotes tumor growth. The classification of these compounds is primarily based on their mechanism of action, which involves irreversible binding to the switch II pocket of the KRAS protein.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 44 typically involves several key steps:

  1. Design and Optimization: Initial compounds are designed using structure-based drug design techniques that focus on the unique structural features of the KRAS G12C protein.
  2. Covalent Binding Strategy: The synthesis incorporates functional groups that enable covalent bond formation with the cysteine residue at position 12 of the KRAS protein.
  3. Purification and Characterization: After synthesis, compounds are purified using chromatographic techniques and characterized by methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

These methods ensure that the final product exhibits high selectivity and potency against KRAS G12C.

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 44 is characterized by its ability to fit into the switch II pocket of the KRAS protein. This pocket undergoes conformational changes depending on whether KRAS is bound to GDP or GTP. The inhibitor's design allows it to form a covalent bond with cysteine 12, thus locking KRAS in its inactive form.

Key structural data include:

  • Molecular Weight: Approximately 400-500 Da
  • Structural Features: Contains a reactive electrophilic center that facilitates covalent bonding with cysteine residues.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved with KRAS G12C inhibitor 44 is its covalent modification of the KRAS G12C protein:

  1. Binding Reaction: The inhibitor reacts with cysteine 12 in a nucleophilic attack, forming a stable thioether bond.
  2. Inhibition Mechanism: This reaction effectively locks KRAS in its inactive GDP-bound state, preventing it from exchanging GDP for GTP, which is crucial for its activation.

These reactions are critical for the therapeutic efficacy of the compound, as they directly inhibit the oncogenic signaling pathways driven by mutant KRAS.

Mechanism of Action

Process and Data

The mechanism of action for KRAS G12C inhibitor 44 involves several key steps:

  1. Targeting Inactive State: The inhibitor preferentially binds to the GDP-bound form of KRAS G12C.
  2. Covalent Modification: Upon binding, it forms a covalent bond with cysteine 12, stabilizing this inactive conformation.
  3. Signal Transduction Inhibition: This stabilization prevents downstream signaling through effectors such as RAF kinases, thereby inhibiting cell proliferation and survival in tumor cells harboring the KRAS G12C mutation.

Data from preclinical studies indicate significant reductions in phosphorylated extracellular signal-regulated kinase levels in treated cells, confirming effective pathway inhibition.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 44 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Chemically stable under physiological conditions but may degrade in extreme pH environments.
  • LogP (Partition Coefficient): Indicates moderate lipophilicity, which is favorable for cellular uptake.

These properties are crucial for determining the compound's bioavailability and pharmacokinetic profile.

Applications

Scientific Uses

KRAS G12C inhibitor 44 has significant applications in cancer research and therapy:

  • Clinical Trials: Currently undergoing evaluation in clinical trials for efficacy against various cancers with KRAS G12C mutations.
  • Combination Therapies: Being tested in combination with other agents targeting upstream or downstream signaling pathways to enhance therapeutic outcomes.
  • Research Tool: Serves as a valuable tool for studying KRAS biology and resistance mechanisms in cancer models.

The ongoing research into this compound underscores its potential as a transformative treatment option for patients with specific oncogenic mutations in their tumors.

Properties

Product Name

KRAS G12C inhibitor 44

IUPAC Name

2-[(2S)-4-[(3R)-7-chloro-2'-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]spiro[1,2-dihydroindene-3,7'-6,8-dihydro-5H-quinazoline]-4'-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

Molecular Formula

C31H36ClFN6O2

Molecular Weight

579.1 g/mol

InChI

InChI=1S/C31H36ClFN6O2/c1-20(33)29(40)39-16-15-38(18-21(39)10-13-34)28-24-9-12-31(11-8-23-25(31)6-3-7-26(23)32)17-27(24)35-30(36-28)41-19-22-5-4-14-37(22)2/h3,6-7,21-22H,1,4-5,8-12,14-19H2,2H3/t21-,22-,31-/m0/s1

InChI Key

LTBOVTGFAXPDLV-CYYCZYJVSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCC4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CC[C@]4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.